

Application Notes and Protocols: In Vitro Transcription of Chili Aptamer RNA

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Compound of Interest		
Compound Name:	DMHBO+	
Cat. No.:	B15552320	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro transcription of the Chili aptamer RNA, a fluorogen-activating RNA aptamer that induces significant fluorescence in otherwise non-emissive dyes.[1][2][3] This technology is a valuable tool for RNA imaging, biosensor development, and high-throughput screening in drug discovery.[4][5][6]

The Chili aptamer, a 52-nucleotide long RNA, forms a stable G-quadruplex structure that binds to specific chromophores, such as derivatives of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI).[1][2][3][6] Upon binding, the aptamer constrains the chromophore in a specific conformation, leading to a significant increase in fluorescence emission with a large Stokes shift.[1][2][7] This document outlines the materials, protocols, and expected outcomes for the successful in vitro synthesis of functional Chili aptamer RNA.

Data Presentation

Table 1: In Vitro Transcription Reaction Components



Component	Stock Concentration	Final Concentration	Volume for 100 µL Reaction	
Linearized DNA Template	1 μg/μL	10-20 ng/μL	1-2 μL	
T7 RNA Polymerase	50 U/μL	0.5 U/μL	1 μL	
10x Transcription Buffer	10x	1x	10 μL	
rNTPs (ATP, CTP, GTP, UTP)	100 mM each	4 mM each	4 μL of each	
MgCl ₂	1 M	30 mM	3 μL	
DTT	100 mM	10 mM	10 μL	
Spermidine	100 mM	2 mM	2 μL	
RNase Inhibitor	40 U/μL	0.4 U/μL	1 μL	
Nuclease-free Water	-	-	To 100 μL	

Note: This is a general template; optimal concentrations may vary depending on the specific DNA template and polymerase preparation. A similar protocol has been described for other RNA aptamers.[8] One specific protocol for Chili aptamer used 40 mM Tris-HCl, pH 8.0, 30 mM MgCl2, 10 mM DTT, 4 mM of each NTP, and 2 mM spermidine.[6][9]

Table 2: Chili Aptamer Fluorescence Properties with Different Ligands



Ligand	Excitation Max (nm)	Emission Max (nm)	Binding Affinity (KD)	Quantum Yield	Reference
DMHBI+	~408	~542	Low nanomolar	Not specified	[6]
DMHBO+	~477	~592	12 nM	Not specified	[6][7]
DMHBI	Not strongly activated	-	-	-	[2]

Experimental Protocols

Protocol 1: In Vitro Transcription of Chili Aptamer RNA

This protocol describes the synthesis of Chili aptamer RNA from a double-stranded DNA template containing a T7 promoter.

Materials:

- Linearized plasmid DNA or PCR product containing the Chili aptamer sequence downstream of a T7 promoter.
- T7 RNA Polymerase
- 10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)
- Ribonucleoside triphosphates (rNTPs) solution (ATP, CTP, GTP, UTP)
- RNase inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- EDTA solution (0.5 M)
- Denaturing polyacrylamide gel (8-12%)



- Urea
- TBE buffer
- Gel loading buffer (containing formamide and tracking dyes)
- Ethanol
- Sodium acetate

Procedure:

- Template Preparation:
 - Linearize the plasmid DNA containing the Chili aptamer template by restriction enzyme digestion.
 - Alternatively, generate a linear DNA template by PCR using primers that incorporate the
 T7 promoter sequence upstream of the aptamer sequence.
 - Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
 - Resuspend the purified DNA template in nuclease-free water and determine its concentration.
- In Vitro Transcription Reaction Setup:
 - Thaw all reaction components on ice.
 - In a nuclease-free microcentrifuge tube, assemble the transcription reaction at room temperature in the following order:
 - Nuclease-free water
 - 10x Transcription Buffer
 - DTT



- Spermidine
- rNTPs
- RNase Inhibitor
- Linearized DNA template (1 μg)
- T7 RNA Polymerase (add last)
- Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubation:
 - Incubate the reaction mixture at 37°C for 2-4 hours.[6][9]
- DNase Treatment:
 - Add 1 μL of RNase-free DNase I to the reaction mixture.
 - Incubate at 37°C for 15-30 minutes to digest the DNA template.
- RNA Purification:
 - Stop the reaction by adding EDTA to a final concentration of 20-50 mM.
 - Purify the transcribed RNA using one of the following methods:
 - Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the recommended method for obtaining high-purity RNA.[10]
 - Add an equal volume of 2x formamide loading buffer to the transcription reaction.
 - Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
 - Load the sample onto a denaturing polyacrylamide gel (containing urea).
 - Run the gel until the desired separation is achieved.



- Visualize the RNA band by UV shadowing or by staining with a suitable dye (e.g., SYBR Gold).
- Excise the band corresponding to the Chili aptamer RNA.
- Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).
- Precipitate the RNA with ethanol.
- Column-based purification: Use a commercially available RNA purification kit according to the manufacturer's instructions.
- Quantification and Storage:
 - Resuspend the purified RNA pellet in nuclease-free water.
 - Determine the RNA concentration by measuring the absorbance at 260 nm (A260).
 - Assess the purity by checking the A260/A280 ratio (should be ~2.0).
 - Store the purified Chili aptamer RNA at -80°C.

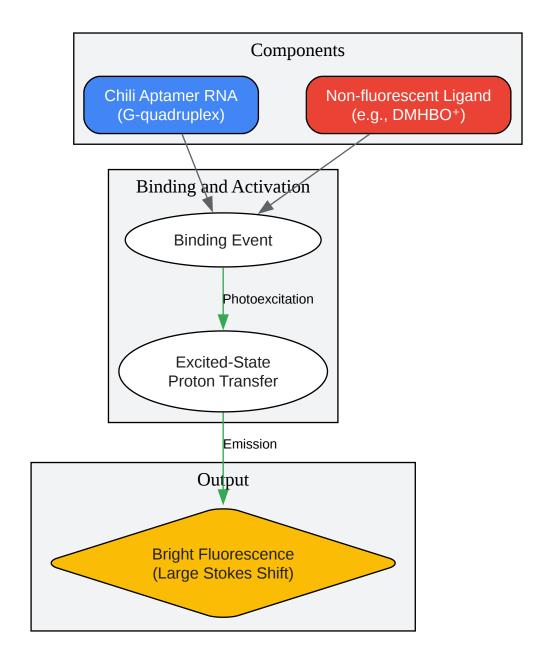
Visualizations



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Caption: Workflow for the in vitro transcription of Chili aptamer RNA.





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Caption: Mechanism of fluorescence activation in the Chili aptamer system.

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